N-methyloxepan-4-amine
Description
N-methyloxepan-4-amine is a heterocyclic amine characterized by a seven-membered oxepane (B1206615) ring, which is a saturated heterocycle containing one oxygen atom, with a methylamino group at the 4-position. chemsrc.com This structure bestows upon it the properties of both a cyclic ether and a secondary amine, making it a subject of interest for synthetic and medicinal chemistry. While comprehensive research solely dedicated to this compound is not abundant, its constituent parts—the oxepane ring and the amine function—are well-studied motifs in organic chemistry.
Table 1: Chemical Identity of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.21 g/mol | 165.66 g/mol sigmaaldrich.com |
| CAS Number | Not explicitly found | 2763750-64-5 sigmaaldrich.comkolabshop.comaablocks.com |
| Structure | A seven-membered oxepane ring with a methylamino group at the 4-position. chemsrc.com | The hydrochloride salt of this compound. |
The oxepane motif is a significant structural unit found in a variety of biologically relevant natural products, particularly those of marine origin. rsc.org However, the synthesis of seven-membered rings like oxepane presents considerable challenges to synthetic chemists due to unfavorable thermodynamic and kinetic factors, including ring strain. sioc-journal.cn Consequently, the development of novel and efficient synthetic methodologies for constructing oxepane frameworks is an active area of research. rsc.orgsioc-journal.cn Strategies such as ring-closing metathesis, ring-expansion of smaller rings, and radical cyclizations are employed to access these structures. rsc.org
Amines, as organic derivatives of ammonia, are fundamental functional groups in chemistry and biology. crunchchemistry.co.uk Their basicity and nucleophilicity drive a vast number of chemical transformations. crunchchemistry.co.uk Cyclic amines, in particular, are privileged scaffolds in medicinal chemistry. The incorporation of a cyclic amine can influence a molecule's polarity, lipophilicity, and metabolic stability, properties that are critical for drug efficacy. The synthesis of N-methylated tertiary amines is of particular importance, and various catalytic methods have been developed for this purpose. rsc.org
This compound sits (B43327) at the intersection of these two chemical classes. Its synthesis can be envisioned through the N-methylation of oxepan-4-amine (B1602810), a related primary amine. The derivatives of oxepan-4-amine are under investigation for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. This suggests that this compound could serve as a valuable building block for the synthesis of more complex and potentially bioactive molecules.
The academic significance of cyclic amines is well-established, with their presence in numerous pharmaceuticals and agrochemicals. However, significant research gaps remain, particularly in the synthesis of medium-sized rings and the introduction of specific substitution patterns with high stereocontrol.
One of the primary challenges in the synthesis of seven-membered nitrogen-containing heterocycles is overcoming the entropic and enthalpic barriers associated with their formation. rsc.orgchinesechemsoc.orgnih.gov While numerous methods exist for the synthesis of five- and six-membered rings, the construction of seven-membered systems often requires multi-step sequences or specialized catalytic systems. rsc.orgchinesechemsoc.org This difficulty in accessing the core scaffold represents a significant research gap.
Furthermore, while this compound is commercially available from several suppliers, there is a conspicuous lack of peer-reviewed studies detailing its specific chemical properties, reactivity, and applications. This indicates that while the compound is accessible for screening and as a synthetic intermediate, its full potential has yet to be thoroughly explored and documented in academic literature. The development of practical and scalable synthetic routes to α-tertiary primary amines and their derivatives remains a critical challenge in synthetic chemistry, highlighting the need for new methodologies in this area. bris.ac.uk The exploration of the biological activities of this compound and its derivatives, inspired by the findings for related oxepan-4-amine compounds, presents a clear opportunity for future research.
Properties
CAS No. |
1492728-67-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyloxepan 4 Amine and Its Analogues
Classical Approaches to Saturated Heterocyclic Amine Core Synthesis
Traditional methods for synthesizing cyclic amines often involve multi-step sequences that build the heterocyclic ring first, followed by the introduction or modification of functional groups to install the desired amine.
Nucleophilic Substitution Strategies for Ring Construction
The formation of the oxepane (B1206615) ring itself can be achieved through intramolecular cyclization, a fundamental strategy in heterocyclic chemistry. These reactions typically involve a nucleophilic attack from an oxygen atom onto an electrophilic carbon center within the same molecule to form the seven-membered ring. A common example is the intramolecular Williamson ether synthesis.
This process often starts with a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide) at appropriate positions. For an oxepane ring, a 6-hydroxyhexyl halide or a related derivative would be required. The presence of a base facilitates the deprotonation of the terminal hydroxyl group, creating an alkoxide that acts as the nucleophile. This nucleophile then attacks the carbon bearing the leaving group in an intramolecular SN2 reaction, closing the ring. While effective for five- and six-membered rings, the formation of seven-membered rings like oxepane can be kinetically slower and prone to competing intermolecular reactions due to less favorable ring strain and entropy factors. mit.edursc.org The use of high-dilution conditions can help favor the desired intramolecular cyclization.
Alternative strategies include the ring expansion of smaller cyclic systems or the cyclization of polyepoxides, which can provide stereoselective routes to substituted oxepanes. mit.edursc.orgnih.gov
Table 1: Representative Conditions for Oxepane Ring Formation via Intramolecular Cyclization
| Starting Material Type | Reagents & Conditions | Product Type | Notes |
| Halo-alcohol (e.g., 6-bromohexan-1-ol) | NaH, THF, 0 °C to reflux | Oxepane | Classic Williamson ether synthesis conditions. |
| Ditosylate of a 1,6-diol | Dihydroxy compound, TsCl, Pyridine; then Base | Oxepane | Two-step process involving activation of hydroxyl groups. |
| Epoxide-containing alcohol | Lewis Acid (e.g., BF₃·OEt₂) or Base | Substituted Oxepane | The stereochemistry of the final product is often controlled by the epoxide opening. rsc.orgnih.gov |
| Diene precursor | Ring-Closing Metathesis (RCM) Catalyst (e.g., Grubbs' catalyst) | Dihydrooxepine | Product requires subsequent reduction to yield oxepane. rsc.org |
Reductive Amination Pathways for Cyclic Amines
Reductive amination is one of the most versatile and widely used methods for the synthesis of primary, secondary, and tertiary amines. wikipedia.org The reaction condenses a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org This method is highly efficient for producing N-methyloxepan-4-amine from its ketone precursor, oxepan-4-one (B1595542).
The process begins with the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of oxepan-4-one. wikipedia.org This is followed by the elimination of a water molecule to form a Schiff base (imine) or, under acidic conditions, a protonated iminium ion. wikipedia.org This intermediate is then reduced without being isolated. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common in laboratory settings due to their selectivity and mildness. organic-chemistry.org Catalytic hydrogenation is also a viable, and often preferred, method in industrial applications. thieme-connect.de The direct, one-pot nature of this reaction makes it a highly practical approach. wikipedia.org
Table 2: Common Reagents for Reductive Amination of Oxepan-4-one
| Reducing Agent | Amine Source | Solvent | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Methylamine or Methylamine HCl | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mildly acidic (e.g., with AcOH), Room Temperature |
| Sodium Cyanoborohydride (NaBH₃CN) | Methylamine or Methylamine HCl | Methanol (B129727) (MeOH) or Ethanol (EtOH) | pH control (pH 6-7) is crucial, Room Temperature |
| Hydrogen (H₂) | Methylamine | Methanol (MeOH) or Ethanol (EtOH) | Palladium on Carbon (Pd/C) or Raney Nickel Catalyst, Elevated Pressure |
| Phenylsilane (PhSiH₃) | Methylamine | Dioxane | Iridium or Copper catalyst, Elevated Temperature organic-chemistry.orgthieme-connect.de |
Reduction of Precursor Functional Groups (e.g., Nitriles, Amides, Nitro Compounds)
Another classical route to amines involves the reduction of various nitrogen-containing functional groups. libretexts.org This approach is powerful because these precursor functional groups can often be introduced through well-established chemical transformations.
Amide Reduction : The direct reduction of an amide provides a straightforward route to the target amine. For the synthesis of this compound, the corresponding precursor would be N-methyl-oxepane-4-carboxamide. This amide can be reduced using a powerful hydride-donating agent, most commonly lithium aluminum hydride (LiAlH₄) in an etheral solvent like tetrahydrofuran (B95107) (THF). ntu.edu.sg This method is highly effective and converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding the desired tertiary amine directly. The key advantage is that the carbon skeleton remains unchanged. ntu.edu.sgntu.edu.sg
Nitrile and Nitro Compound Reduction : Nitriles and nitro compounds can also serve as precursors, although this typically leads to a primary amine, which then requires a subsequent alkylation step to yield the N-methyl derivative. For instance, a hypothetical 4-cyanooxepane could be reduced to oxepan-4-amine (B1602810) using LiAlH₄ or catalytic hydrogenation. ntu.edu.sgorganic-chemistry.org Similarly, a 4-nitrooxepane derivative can be reduced to the primary amine using various methods, including catalytic hydrogenation or metals like iron or tin in acidic solution. libretexts.org The resulting primary amine (oxepan-4-amine) would then need to be methylated, for example, through a second reductive amination using formaldehyde (B43269) or via direct alkylation with a methyl halide.
Table 3: Conditions for Reduction of Amine Precursors
| Precursor Functional Group | Reagent | Product after Reduction | Notes |
| Amide (N-methyl-oxepane-4-carboxamide) | Lithium Aluminum Hydride (LiAlH₄) | This compound (tertiary amine) | Direct, powerful reduction. Requires anhydrous conditions. ntu.edu.sg |
| Nitrile (4-cyanooxepane) | Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Ni | Oxepan-4-amine (primary amine) | Requires a subsequent N-methylation step. ntu.edu.sgorganic-chemistry.org |
| Nitro (4-nitrooxepane) | H₂/Pd/C or Fe/HCl | Oxepan-4-amine (primary amine) | Requires a subsequent N-methylation step. libretexts.org |
| Azide (4-azidooxepane) | Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd/C | Oxepan-4-amine (primary amine) | Azides are often prepared via SN2 displacement with sodium azide; this is a good alternative to direct amination to avoid overalkylation. libretexts.org |
Advanced and Stereoselective Synthetic Routes to this compound Derivatives
Modern synthetic chemistry has focused on developing more efficient and selective reactions, particularly those catalyzed by transition metals. These methods offer novel ways to form C-N bonds and functionalize otherwise inert positions on a molecule.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. mdpi.com This reaction is particularly useful for coupling amines with aryl or vinyl halides/triflates, but its application has been extended to saturated systems.
In the context of this compound synthesis, this approach would involve a pre-formed oxepane ring bearing a leaving group, such as a bromide or triflate, at the C4 position (e.g., 4-bromooxepane). This substrate would then be coupled with methylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base. mdpi.comfrontiersin.org The choice of ligand is critical for the reaction's success, as it modulates the reactivity and stability of the palladium catalyst. While highly effective, challenges can include competing elimination reactions and the cost of the catalyst and ligands. This methodology is a powerful tool, especially in drug discovery, for rapidly creating libraries of amine-containing compounds. bohrium.com
Table 4: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active Pd(0) species that drives the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and facilitates the final product release. |
| Substrate | Oxepan-4-yl bromide or triflate | The electrophilic partner in the coupling reaction. |
| Amine | Methylamine (or a protected equivalent) | The nucleophilic partner that forms the C-N bond. |
Carbon-Hydrogen (C-H) Functionalization Approaches
The direct conversion of a C-H bond into a C-N bond, known as C-H functionalization or C-H amination, represents a state-of-the-art strategy in organic synthesis. sigmaaldrich.cn This approach is highly atom-economical as it avoids the need for pre-functionalized substrates (like halides or triflates). These reactions often employ transition metal catalysts (e.g., rhodium, ruthenium, iron, copper) that can insert into a C-H bond and initiate the bond-forming process. organic-chemistry.orgorganic-chemistry.org
For a substrate like oxepane, C-H functionalization presents a regioselectivity challenge. The C-H bonds at the C2 and C7 positions, adjacent to the ether oxygen, are electronically activated and are often the most reactive sites for functionalization. researchgate.netacs.org To achieve amination at the C4 position of an oxepane ring, a directed approach would likely be necessary, where a directing group is temporarily installed on the molecule to guide the metal catalyst to a specific C-H bond.
Alternatively, radical-based methods involving nitrene insertion can be used. In such a reaction, a nitrogen-containing precursor generates a highly reactive nitrene intermediate that can insert into a C-H bond. While powerful, controlling the selectivity of these reactions on an unactivated aliphatic ring like oxepane remains a significant synthetic hurdle. Despite the challenges, C-H functionalization offers a glimpse into future synthetic strategies that could dramatically streamline the synthesis of complex molecules like this compound. sigmaaldrich.cn
Table 5: Conceptual Components for C-H Amination
| Component | Examples | Role in Reaction |
| Metal Catalyst | Rh₂(OAc)₄, [RuCl₂(p-cymene)]₂, Fe(TPP)Cl | Mediates the C-H activation or nitrene transfer. frontiersin.orgfrontiersin.org |
| Nitrogen Source | Alkyl azides (R-N₃), Sulfonylaminates, Dioxazolones | Precursor to the reactive nitrogen species (e.g., nitrene) that forms the C-N bond. |
| Oxidant (if required) | PhI(OAc)₂, Hypervalent iodine reagents | Used in some catalytic cycles to regenerate the active catalyst. |
| Ligand | Porphyrins, Chiral diimines | Modifies the reactivity and selectivity (including stereoselectivity) of the metal catalyst. |
Radical Chemistry in Aliphatic Amine Synthesis
Radical-mediated reactions offer powerful tools for the construction of C-N bonds and heterocyclic systems, including those found in aliphatic amines. While direct radical amination of an oxepane ring at the 4-position is challenging, radical cyclization to form the oxepane ring itself is a well-established strategy. rsc.org For instance, intramolecular radical cyclization of an acyclic precursor can be initiated to form the seven-membered ether ring. rsc.org
One conceptual approach could involve the radical addition of an amine-containing fragment to a suitable oxepane precursor. However, a more common strategy involves the formation of the core ring system via radical means, followed by functional group manipulation to install the amine. For example, a carbonyl group can be introduced, which then serves as a handle for amination.
Recent advancements in radical chemistry have described carbonyl alkylative amination reactions, which allow for the coupling of aldehydes and secondary amines with alkyl halides, facilitated by visible light. a2bchem.com Such a strategy could be adapted to form complex tertiary amines, although its direct application to the this compound scaffold would depend on the availability of suitable precursors. The inherent nature of radical reactions often allows for the synthesis of sterically hindered amines, which can be difficult to access through traditional methods. thegoodscentscompany.com
Chemoenzymatic or Biocatalytic Strategies for Cyclic Amine Production
The demand for enantiomerically pure cyclic amines has driven the development of chemoenzymatic and biocatalytic methods. These strategies leverage the high selectivity of enzymes to produce chiral molecules that are valuable intermediates in pharmaceuticals.
For the oxepane framework, Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant. These enzymes can catalyze the oxidation of cyclic ketones to the corresponding lactones (cyclic esters). thieme-connect.de An oxepan-4-one precursor could theoretically be converted to the corresponding lactone by a BVMO. This lactone could then be subjected to further chemical transformations, such as aminolysis, to introduce the amine functionality. The stereoselectivity of the enzymatic oxidation can provide access to enantiomerically enriched oxepanone derivatives, which are valuable chiral building blocks. thieme-connect.de For example, cyclopentadecanone (B167302) monooxygenase has been used in the kinetic resolution of racemic cyclic ketones to yield enantiopure lactones. thieme-connect.de
Furthermore, biocatalytic cascades combining ene-reductases and imine reductases/reductive aminases have been developed for the synthesis of chiral amines from α,β-unsaturated ketones. researchgate.net While direct application to oxepane systems would require a suitable unsaturated precursor, this highlights the potential of multi-enzyme systems. Imine reductases (IREDs) are particularly powerful for the asymmetric synthesis of amines from prochiral imines. A synthetic route could therefore involve the chemical synthesis of oxepan-4-one, its conversion to an imine, and subsequent asymmetric reduction catalyzed by an IRED to yield chiral oxepan-4-amine.
N-Methylation Strategies for Oxepan-4-amines
Once oxepan-4-amine is obtained, the final step is the introduction of the methyl group onto the nitrogen atom. Several methods exist for the N-methylation of secondary amines.
Direct N-Methylation Methods
Direct N-methylation is a common and straightforward approach. Classical methods often employ reagents like methyl iodide or dimethyl sulfate. However, due to the toxicity of these reagents, alternative and greener methylation agents are increasingly preferred. chemrxiv.org
Formic acid and formaldehyde are often used in the Eschweiler-Clarke reaction, a reductive amination process that is a classic method for the methylation of amines. More recently, transition-metal-catalyzed N-methylation reactions have been developed using more sustainable C1 sources like methanol or even carbon dioxide. chemrxiv.org For example, ruthenium complexes have been shown to effectively catalyze the N-methylation of a variety of amines using methanol.
The choice of method would depend on the scale of the synthesis and the desired level of "greenness." For laboratory-scale synthesis, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is a common and effective method.
N-Dealkylation from Higher Alkyl Amines to Afford N-Methylated Derivatives
An alternative strategy to obtain N-methylated amines is through the dealkylation of tertiary amines bearing a group that is more easily cleaved than a methyl group. nih.govnih.gov This approach is particularly useful in the modification of complex natural products but can also be applied in targeted synthesis. nih.gov
For instance, a benzyl (B1604629) group can be introduced onto the nitrogen of oxepan-4-amine to form N-benzyl-oxepan-4-amine. The benzyl group can then be removed via catalytic hydrogenation to yield the secondary amine, which can subsequently be methylated. More direct dealkylation methods exist, such as the von Braun reaction using cyanogen (B1215507) bromide, or methods employing chloroformates. nih.gov However, these methods often require harsh conditions and toxic reagents. Photoredox catalysis has emerged as a milder alternative for N-dealkylation reactions. This strategy would be less direct for the synthesis of this compound compared to direct methylation.
Protecting Group Chemistry in this compound Synthesis
In multi-step syntheses of functionalized molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. acs.org The amine functionality is particularly nucleophilic and basic, making it susceptible to reaction with a wide range of reagents.
If the amine is introduced early in the synthetic sequence, it may need to be protected during subsequent transformations of the oxepane ring. Common protecting groups for amines include carbamates, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under a variety of conditions, yet readily removed with acid.
In the context of synthesizing derivatives of oxepan-4-amine, a sulfonamide protecting group has been utilized. For example, an N-chlorosulfonamide can be used to form an aziridine (B145994) intermediate, which is then opened to introduce another functional group. The sulfonamide is later cleaved to reveal the free amine. The choice of protecting group will depend on the specific reaction conditions planned for the subsequent synthetic steps.
Sustainable and Green Chemistry Aspects in the Synthesis of this compound
The principles of green chemistry are increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org Key considerations include atom economy, the use of less hazardous reagents, and the reduction of waste. rsc.org
In the synthesis of this compound, several opportunities exist to incorporate greener practices. The use of catalytic methods, for both the formation of the oxepane ring and the N-methylation step, is a primary strategy. Catalytic reactions, by definition, reduce the amount of waste generated compared to stoichiometric processes.
For the N-methylation step, moving away from toxic alkylating agents like methyl iodide towards greener alternatives such as methanol or CO₂ in catalytic cycles is a significant improvement. chemrxiv.org Solvent choice is another critical factor. The use of greener solvents or even solvent-free reaction conditions can dramatically reduce the environmental impact of a synthesis. The development of syntheses in renewable feedstocks is also a key goal of green chemistry.
By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Table of Synthetic Parameters
| Parameter | Radical Chemistry | Chemoenzymatic/Biocatalytic | Direct N-Methylation | N-Dealkylation | Protecting Groups | Green Chemistry |
| Key Transformation | Ring formation, C-N bond formation | Asymmetric synthesis, Functional group introduction | N-Methylation | N-Demethylation/Dealkylation | Temporary masking of amine | Waste reduction, Use of renewables |
| Typical Reagents | Radical initiators, Tin hydrides, Silanes | Enzymes (BVMOs, IREDs), Co-factors | Formaldehyde, Formic acid, Methanol, CO₂ | Cyanogen bromide, Chloroformates, H₂/Pd | (Boc)₂O, Sulfonyl chlorides | Biocatalysts, Green solvents |
| Advantages | Access to complex structures | High stereoselectivity, Mild conditions | Direct, High yielding | Useful for modifying complex molecules | Enables selective reactions | Reduced environmental impact |
| Disadvantages | Use of toxic reagents (e.g., tin) | Enzyme availability and stability | Can use toxic reagents | Indirect, Often harsh conditions | Adds steps to the synthesis | Can have lower yields initially |
Chemical Reactivity and Transformation Studies of N Methyloxepan 4 Amine
Fundamental Reaction Pathways of N-methyloxepan-4-amine
The chemical behavior of this compound is characterized by the interplay of its secondary amine functionality and the seven-membered oxepane (B1206615) ring. These two structural motifs dictate the primary reaction pathways available to the molecule.
Amines, in general, are effective nucleophiles in substitution and addition reactions. libretexts.orgsavemyexams.com For instance, they can react with alkyl halides in nucleophilic substitution reactions to form more substituted amines. ucalgary.calibretexts.org The reaction proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca
The nucleophilicity of amines is also evident in their reactions with carbonyl compounds. They can add to the carbonyl carbon of aldehydes and ketones to form imines or enamines, depending on whether the amine is primary or secondary. libretexts.orgmnstate.edu As a secondary amine, this compound would be expected to form an enamine upon reaction with a suitable aldehyde or ketone. libretexts.org
The table below summarizes the expected nucleophilic reactions of the amine moiety in this compound based on general amine reactivity.
| Reaction Type | Electrophile | Expected Product |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) | Amide |
| Reaction with Aldehyde/Ketone | R'COR'' | Enamine |
The lone pair of electrons on the nitrogen atom of this compound also confers basic properties to the molecule. utexas.edusavemyexams.com Amines can accept a proton (H⁺) from an acid to form an ammonium (B1175870) salt. mnstate.edusavemyexams.com The basicity of an amine is quantified by its pKa value, which is the pKa of its conjugate acid. For simple aliphatic amines, the pKa of their conjugate acids is typically around 10-11. libretexts.org
The basicity of this compound is influenced by the electron-donating nature of the methyl group and the alkyl groups of the oxepane ring. savemyexams.com Alkyl groups are electron-releasing and increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia. libretexts.org
The protonation equilibrium for this compound in the presence of an acid (HA) can be represented as follows:
The position of this equilibrium depends on the strength of the acid and the basicity of the amine. Strong acids will drive the equilibrium to the right, resulting in the formation of the corresponding ammonium salt. mnstate.edu This basicity is a key characteristic that can be exploited in purification processes, such as extraction with an acidic aqueous solution. utexas.edu
The table below provides a qualitative comparison of the expected basicity of this compound with related compounds.
| Compound | Structural Features | Expected Basicity |
| Ammonia (NH₃) | No alkyl groups | Weakest Base |
| This compound | Secondary amine with alkyl substituents | Stronger base than ammonia |
| Aniline (C₆H₅NH₂) | Lone pair delocalized into aromatic ring | Weaker base than this compound |
The nucleophilic nitrogen of this compound readily undergoes alkylation and acylation reactions. utexas.eduevitachem.com
Alkylation: In an alkylation reaction, an alkyl group is added to the amine nitrogen. This is typically achieved by reacting the amine with an alkyl halide. ucalgary.calibretexts.org The reaction proceeds through a nucleophilic substitution (SN2) mechanism. ucalgary.ca Since this compound is a secondary amine, its alkylation leads to the formation of a tertiary amine. Further alkylation can occur to form a quaternary ammonium salt. libretexts.org Polyalkylation can be a problem in these reactions, as the product amine can also act as a nucleophile. ucalgary.calibretexts.org
Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the amine nitrogen, forming an amide. libretexts.orglibretexts.org This is commonly carried out using acyl chlorides or acid anhydrides. libretexts.org The reaction is generally rapid and efficient. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.orglibretexts.org
The table below summarizes the key aspects of alkylation and acylation of this compound.
| Reaction | Reagent | Product Type | Key Considerations |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Potential for polyalkylation to form a quaternary ammonium salt. ucalgary.calibretexts.org |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Generally proceeds cleanly without overreaction. libretexts.org |
Transformations Involving the Oxepane Ring
The seven-membered oxepane ring of this compound can undergo specific transformations, primarily focused on altering the ring structure itself.
The oxepane ring, being a seven-membered ether, is relatively stable compared to smaller, more strained rings like epoxides or oxetanes. acs.org However, under certain conditions, ring-opening reactions can be induced. These reactions typically require harsh conditions or specific catalytic activation. For instance, treatment with strong acids at high temperatures could potentially lead to cleavage of the ether linkage.
In the context of related cyclic ethers, ring-opening polymerization is a significant reaction, particularly for lactones (cyclic esters) within an oxepane framework. Although this compound is not a lactone, this highlights a potential pathway for functionalization if the oxepane ring were to be modified to include a carbonyl group.
Methodologies for the contraction or expansion of the oxepane ring are complex and not commonly reported for simple substituted oxepanes like this compound. Such transformations often involve multi-step synthetic sequences.
General strategies for ring expansion to form seven-membered rings often start from smaller ring systems. For example, the expansion of six-membered rings is a common route to oxepanes. nih.gov Ring expansion of bicyclic substrates has also been employed in the synthesis of oxepine derivatives. mit.edu
Conversely, ring contraction would involve the removal of a carbon atom from the oxepane ring to form a six-membered tetrahydropyran (B127337) derivative. These types of rearrangements are often mechanistically complex and require specific functional group handles on the ring that are not present in this compound.
It is important to note that the direct ring contraction or expansion of an unsubstituted oxepane ring is not a straightforward process and would likely require significant chemical modification of the starting material.
Oxidative Transformations of this compound
As a secondary amine, this compound is expected to undergo oxidation, although specific studies on this compound are not prevalent. Generally, the oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Potential transformations could include the formation of nitroxides or imines, but without specific studies, these remain theoretical for this compound.
Derivatization Strategies for Analytical and Synthetic Utility
The derivatization of amines is a common strategy to enhance their detectability for analytical purposes or to modify their properties for synthetic applications. For a secondary amine like this compound, derivatization would typically target the nitrogen atom.
Common derivatizing agents for amines include acyl chlorides, sulfonyl chlorides, and isothiocyanates. These reactions introduce a chromophore or a fluorophore, facilitating detection by techniques like HPLC, or alter the molecule's volatility for analysis by gas chromatography. chim.itgreyhoundchrom.com For instance, derivatization with dansyl chloride is a versatile method that imparts fluorescence and improves ionization efficiency for mass spectrometry. nih.gov Another common reagent, o-phthalaldehyde (B127526) (OPA), is often used for primary amines but can be adapted for secondary amines in the presence of a thiol. chim.itnih.gov
While these methods are standard for amines, their specific application and optimization for this compound have not been detailed in the available literature. The efficiency and outcomes of such derivatizations would need to be experimentally determined.
Table 1: Potential Derivatization Reactions for this compound
| Derivatizing Agent | Functional Group Targeted | Potential Product Class | Analytical Utility |
| Acyl Chlorides (e.g., Benzoyl chloride) | Secondary Amine | Amide | Improved chromatographic behavior, UV detection |
| Sulfonyl Chlorides (e.g., Dansyl chloride) | Secondary Amine | Sulfonamide | Fluorescence detection, enhanced MS ionization |
| Isothiocyanates (e.g., Phenylisothiocyanate) | Secondary Amine | Thiourea | UV detection, chiral separations |
This table is illustrative and based on general amine reactivity. Specific reaction conditions and product characterization for this compound are not documented in the searched literature.
Mechanistic Investigations of Key Reactions Involving this compound
Detailed mechanistic studies for reactions involving this compound are not present in the available scientific literature. However, the mechanisms of fundamental amine reactions can be inferred.
For instance, in a potential acylation reaction, the nitrogen atom of this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This would proceed through a tetrahedral intermediate before the loss of a leaving group to form the corresponding amide. mnstate.edu
Similarly, alkylation reactions would likely follow an SN2 mechanism, where the amine's lone pair of electrons displaces a leaving group on an alkyl halide. mnstate.edu The presence of the oxepane ring might introduce conformational constraints that could influence the rates and stereochemical outcomes of these reactions compared to acyclic amines, but specific studies are required to confirm these effects.
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyloxepan 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. claremont.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon framework and the relative positions of hydrogen atoms.
The ¹H NMR spectrum of N-methyloxepan-4-amine is expected to provide key information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. pressbooks.pub Protons adjacent to electronegative atoms like nitrogen and oxygen are deshielded and appear at higher chemical shifts (downfield). libretexts.orgucl.ac.uk
N-H Proton: The proton on the secondary amine is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. libretexts.org
N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as they have no adjacent protons to couple with.
Oxepane (B1206615) Ring Protons: The protons on the seven-membered ring will exhibit complex signals. The protons on carbons adjacent to the nitrogen (C3, C5) and the oxygen (C2, C7) will be shifted downfield. The proton at the C4 position, being attached to the same carbon as the amino group, will also be significantly deshielded.
Spin-spin splitting patterns will reveal neighbor relationships. For example, the C4 proton's signal will be split by the protons on C3 and C5, likely resulting in a multiplet. pressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | 1.0 - 3.0 | broad singlet (br s) | 1H |
| -N-CH ₃ | 2.2 - 2.5 | singlet (s) | 3H |
| H -4 | 2.8 - 3.2 | multiplet (m) | 1H |
| H -2, H -7 (adjacent to O) | 3.5 - 3.9 | multiplet (m) | 4H |
| H -3, H -5 (adjacent to C4) | 2.5 - 2.9 | multiplet (m) | 4H |
| H -6 | 1.5 - 1.9 | multiplet (m) | 2H |
A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org For this compound, assuming conformational averaging, five distinct signals are expected: one for the N-methyl group and four for the oxepane ring carbons (C2/C7, C3/C5, C4, and C6), assuming the two halves of the ring are equivalent. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing further downfield. libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N-C H₃ | 30 - 40 |
| C -6 | 25 - 35 |
| C -3, C -5 | 45 - 55 |
| C -4 | 50 - 60 |
| C -2, C -7 | 65 - 75 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. emerypharma.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, it would confirm the sequence of protons around the ring, showing cross-peaks between H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of protonated carbons in the ¹³C spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting fragments of the molecule. Key correlations would include the N-methyl protons showing a cross-peak to C4 and C3/C5, confirming the position of the methylamino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. organicchemistrydata.org For a flexible seven-membered ring, NOESY can provide insights into the preferred conformation by showing through-space correlations, for example, between the N-methyl group and specific protons on the oxepane ring.
For conformationally flexible molecules like this compound, computational methods have become an indispensable tool. claremont.edufrontiersin.org The process involves:
Generating a library of possible low-energy conformers of the molecule using molecular mechanics.
Optimizing the geometry of each conformer and calculating their relative energies using Density Functional Theory (DFT).
Calculating the NMR shielding constants for each conformer using methods like GIAO (Gauge-Including Atomic Orbital).
Averaging the calculated chemical shifts based on the Boltzmann distribution of the conformers at a given temperature.
This approach provides a predicted spectrum that can be compared with experimental data. researchgate.net A strong correlation between the calculated and experimental shifts provides powerful evidence for the correct structural and stereochemical assignment. claremont.eduresearchgate.net
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic "fingerprint" of the molecule. upi.edu
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, key expected absorptions include:
A moderately weak, single N-H stretching band around 3300-3500 cm⁻¹, characteristic of a secondary amine. libretexts.org
Strong C-H stretching bands from the aliphatic methyl and methylene (B1212753) groups just below 3000 cm⁻¹.
A C-N stretching vibration in the 1000-1250 cm⁻¹ range. libretexts.org
A strong C-O-C stretching band, characteristic of the ether linkage in the oxepane ring, typically appearing around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. horiba.comteledynevisionsolutions.com It would be effective for observing the C-C backbone vibrations of the oxepane ring. Unlike FTIR, Raman spectroscopy is not hampered by the presence of water, making it suitable for analyzing aqueous solutions. teledynevisionsolutions.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Typical Intensity |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
| N-H | Bend | 1500 - 1600 | Weak to Medium |
| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |
| C-N (Aliphatic Amine) | Stretch | 1000 - 1250 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Molecular Ion Peak: this compound (C₇H₁₅NO) has a nominal molecular weight of 129. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. libretexts.org The high-resolution mass spectrum would show the exact mass, confirming the molecular formula.
Fragmentation Analysis: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the most likely fragmentation would be the cleavage of the C3-C4 or C4-C5 bond, leading to the loss of a radical and formation of a charged fragment. The cleavage that results in the loss of the largest alkyl radical is often preferred. Another common fragmentation is the loss of the N-methyl group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 114 | [C₆H₁₂NO]⁺ | Loss of methyl radical (˙CH₃) |
| 86 | [C₅H₁₂N]⁺ | α-cleavage at C4-C5 and C3-C4 with ring opening |
| 72 | [C₄H₁₀N]⁺ | α-cleavage at C3-C4 with loss of C₃H₅O radical |
| 58 | [C₃H₈N]⁺ | α-cleavage of the N-methyl group and subsequent rearrangements |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, XRD analysis reveals details about intermolecular interactions and the packing of molecules within the crystal lattice.
For this compound, while specific crystallographic data is not widely available in peer-reviewed literature, insights into its likely solid-state structure can be inferred from studies on related oxepane and N-substituted amine compounds. nih.gov The seven-membered oxepane ring is known to be flexible and can adopt several low-energy conformations, with chair and boat forms being the most common. The substitution pattern, including the position of the N-methylamino group at the 4-position, will significantly influence the preferred conformation in the solid state by minimizing steric hindrance and maximizing favorable intermolecular interactions.
A hypothetical table of crystallographic parameters for this compound, based on typical values for small organic molecules, is presented below. It is important to note that these are representative values and would need to be confirmed by experimental XRD analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10.0 - 15.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 3000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.0 - 1.2 |
This table represents expected ranges and common space groups for organic compounds of similar size and functionality and is not based on experimental data for this compound.
Computational and Theoretical Chemistry Studies of N Methyloxepan 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule's structure and energy. akj.az
Electronic Structure and Bonding Analysis
Quantum chemical calculations can reveal the distribution of electrons within the N-methyloxepan-4-amine molecule. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for nucleophilic reactions. The distribution of electron density and electrostatic potential can pinpoint regions of the molecule that are electron-rich or electron-poor, further indicating likely sites of interaction.
Reaction Pathway and Transition State Calculations for Syntheses and Transformations
Computational chemistry can model the mechanisms of chemical reactions involving this compound. mdpi.com For instance, in its synthesis via reductive amination of oxepan-4-one (B1595542) with methylamine (B109427), quantum chemical calculations can map out the entire reaction pathway. libretexts.orglibretexts.org This includes identifying the structures of reactants, intermediates, transition states, and products, as well as their corresponding energies. akj.az By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. These calculations can also predict the outcomes of other transformations, such as N-alkylation or reactions at the oxepane (B1206615) ring. lumenlearning.comstudymind.co.ukyoutube.com
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. nih.govnih.goviphy.ac.cnnasa.gov By simulating the movements of all atoms in the molecule over time, MD can provide a detailed picture of its conformational dynamics and flexibility. These simulations can show how the oxepane ring flexes and puckers and how the N-methylamine group rotates and changes its orientation. This information is particularly valuable for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict the spectroscopic properties of this compound, which can be compared with experimental data for structure verification. nih.govnih.govnih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for each atom in the molecule. nih.gov These predictions are highly sensitive to the molecular conformation, and comparing calculated shifts for different conformers with experimental spectra can help determine the dominant conformation in solution.
IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the N-H and C-N stretching of the amine group or the C-O-C stretching of the ether linkage in the oxepane ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.govnih.gov For a saturated molecule like this compound, significant absorption is not expected in the visible region, but transitions in the UV region can be predicted.
Interactive Data Table: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
| 1H NMR | Chemical Shift (ppm) | Protons adjacent to nitrogen: 2.2-2.8; Protons adjacent to oxygen: 3.5-4.0; Other ring protons: 1.5-2.0 |
| 13C NMR | Chemical Shift (ppm) | Carbon adjacent to nitrogen: 45-55; Carbons adjacent to oxygen: 70-80; Other ring carbons: 25-35 |
| IR | Vibrational Frequency (cm-1) | N-H stretch: ~3300-3400; C-N stretch: ~1100-1200; C-O-C stretch: ~1050-1150 |
| UV-Vis | λmax (nm) | < 200 |
Structure-Reactivity and Structure-Property Relationships (excluding biological activity)
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the nitrogen or altering the oxepane ring), computational studies can establish relationships between its structure and its chemical reactivity or physical properties. For example, calculations can predict how changes in the electronic properties of the amine group affect its nucleophilicity. Similarly, the impact of conformational changes on properties like polarity and solubility can be investigated. These studies provide a theoretical framework for understanding and predicting the behavior of this and related compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govwikipedia.org These models are built by correlating calculated molecular descriptors with experimentally determined properties. While specific QSPR models developed exclusively for this compound are not prevalent in the literature, general models for aliphatic and cyclic amines can be applied to predict its properties with reasonable accuracy. arxiv.orgnih.gov
The process involves calculating a wide range of molecular descriptors for this compound. These descriptors fall into several categories:
Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching (e.g., Wiener index, Zagreb indices).
Constitutional descriptors: These reflect the basic molecular composition, such as molecular weight, atom counts, and functional group counts.
Quantum-chemical descriptors: These are derived from quantum mechanics calculations and describe the electronic properties of the molecule, including dipole moment, orbital energies, and charge distributions. nih.gov
Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression (MLR), to build a model that predicts a specific property (the dependent variable), like boiling point, logP (partition coefficient), or water solubility. nih.govresearchgate.net
For this compound, a hypothetical QSPR model for predicting its normal boiling point might take the following form:
Boiling Point = β₀ + β₁(Molecular Weight) + β₂(Wiener Index) + β₃(Dipole Moment)
Where β coefficients are determined from the regression analysis of a training set of related amine compounds.
Table 1: Illustrative QSPR Descriptors for Predicting Physicochemical Properties of this compound
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Predicted Property Correlation |
| Constitutional | Molecular Weight (MW) | 129.22 g/mol | Positively correlated with boiling point and viscosity. |
| Topological | Wiener Index | 548 | Relates to molecular branching and surface area. |
| Quantum-Chemical | Dipole Moment (µ) | 1.85 D | Influences intermolecular forces, boiling point, and solubility. |
| Partitioning | logP (Octanol-Water) | 1.62 | Indicates lipophilicity, affecting solubility and biological membrane permeability. |
Note: The values in this table are illustrative and represent typical parameters used in QSPR modeling. Actual values would be determined through specific computational software.
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling in computational chemistry aims to forecast the reactivity of a molecule and the selectivity of its reactions. For this compound, these models can identify the most reactive sites within the molecule and predict the likely outcomes of chemical transformations. Density Functional Theory (DFT) is a common computational method used for these predictions. nih.gov
Key aspects of reactivity for this compound that can be modeled include:
Nucleophilicity and Electrophilicity: The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophilic site susceptible to attack by electrophiles. The oxygen atom's lone pairs also contribute to the molecule's electronic character. Frontier Molecular Orbital (FMO) theory is crucial here; the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. mdpi.comwuxiapptec.com A high HOMO energy suggests greater nucleophilicity, indicating the nitrogen's lone pair is readily available for reaction. irjweb.com
Site Selectivity: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface. researchgate.net For this compound, an MEP map would show a region of negative potential (typically colored red) around the nitrogen atom, confirming it as the most likely site for protonation or electrophilic attack. Conversely, regions of positive potential (blue) indicate electrophilic sites.
Reaction Pathways and Activation Energies: Computational models can simulate reaction mechanisms, for example, the N-methylation or acylation of the amine. By calculating the energies of transition states and intermediates, the activation energy (Ea) for different potential pathways can be determined. mdpi.com The reaction pathway with the lowest activation energy is predicted to be the most favorable, thus allowing for the prediction of reaction selectivity (e.g., regioselectivity).
Table 2: Illustrative Calculated Reactivity Descriptors for this compound
| Parameter | Description | Hypothetical Calculated Value | Implication for Reactivity and Selectivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -8.9 eV | Higher values indicate greater electron-donating ability (nucleophilicity). The HOMO is likely localized on the nitrogen atom. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV | Lower values suggest a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 10.4 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com |
| Minimum Electrostatic Potential | The most negative value on the MEP surface. | -45 kcal/mol | Indicates the most probable site for electrophilic attack, predicted to be near the nitrogen atom. researchgate.net |
| Activation Energy (Ea) for N-Protonation | The energy barrier for the protonation of the amine nitrogen. | ~2-3 kcal/mol | A very low barrier, indicating that the amine is a strong base and will be readily protonated under acidic conditions. |
Note: The values in this table are illustrative examples derived from principles of computational chemistry for similar amine compounds. They serve to demonstrate how predictive modeling is applied.
Applications of N Methyloxepan 4 Amine in Advanced Chemical Sciences
Potential Roles in Catalysis and Ligand Design: A General Perspective
Although no data exists for N-methyloxepan-4-amine, the structural motifs it contains are relevant in the field of catalysis.
Homogeneous Catalysis:
Generally, cyclic amines can serve as ligands in homogeneous catalysis. Their nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. The specific steric and electronic properties of the this compound ring system could, in theory, offer unique ligand characteristics. However, without experimental data, this remains speculative.
Heterogeneous Catalysis:
Amines can be grafted onto solid supports to create heterogeneous catalysts. acs.org These materials benefit from the ease of separation of the catalyst from the reaction mixture. It is conceivable that this compound could be immobilized on a support material for use in heterogeneous catalysis, but no such applications have been reported.
Chiral Ligands for Asymmetric Synthesis:
The oxepane (B1206615) ring, being a seven-membered ring, can adopt various chiral conformations. nih.govrsc.org If this compound were to be resolved into its separate enantiomers, these could potentially serve as scaffolds for the development of novel chiral ligands for asymmetric synthesis. mdpi.com The development of such ligands is a crucial area of research for the production of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com
Hypothetical Contributions to Materials Science and Engineering
The application of this compound in materials science is also an area without current research.
Precursors for Polymeric Materials:
Amines are fundamental building blocks for various polymers, such as polyamides and polyurethanes. The bifunctional nature of this compound (containing both a secondary amine and a cyclic ether) could theoretically allow it to be incorporated into polymer chains. The oxepane ring could impart specific properties, such as flexibility, to the resulting polymer.
Development of Functional Materials:
The incorporation of specific chemical functionalities is key to the development of functional materials. While there is no direct evidence, one could hypothesize that the N-methyl and oxepane groups of this compound might be leveraged in the design of materials with specific properties, potentially for applications in organic electronics or as components of sensors.
Function as a Key Synthetic Intermediate in Complex Molecule Synthesis
The structural characteristics of this compound make it a promising intermediate for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. Saturated heterocyclic scaffolds, such as the oxepane ring system, are prevalent in a wide array of bioactive natural products and pharmaceuticals. mdpi.comnih.gov The incorporation of such non-aromatic, three-dimensional structures can enhance properties like aqueous solubility and metabolic stability while avoiding toxic metabolites often associated with aromatic rings. bohrium.comresearchgate.net
The secondary amine functionality in this compound provides a reactive site for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents. youtube.com This versatility allows for its integration into larger, more complex molecular frameworks. For instance, it could serve as a key building block in the combinatorial synthesis of compound libraries for high-throughput screening in drug discovery programs. nih.govopenaccessjournals.comwisdomlib.org The oxepane moiety itself is found in a number of marine natural products with interesting biological activities, suggesting that synthetic routes utilizing oxepane-containing intermediates are of significant interest. mdpi.comnih.gov
The N-methyl group can play a crucial role in modulating the properties of the final molecule. In the context of peptide and peptidomimetic synthesis, N-methylation is a known strategy to improve resistance to enzymatic degradation and enhance cell permeability. nih.govnih.govenamine.net While this compound is not an amino acid, its incorporation into larger molecules could impart similar benefits.
Below is a table illustrating the potential synthetic transformations of this compound, highlighting its versatility as a synthetic intermediate.
| Reaction Type | Reagents and Conditions | Potential Product Class | Significance in Complex Molecule Synthesis |
| Acylation | Acyl chlorides, anhydrides, carboxylic acids (with coupling agents) | Amides | Introduction of a wide range of functional groups, building block for polymers and bioactive molecules. |
| Alkylation | Alkyl halides, tosylates, mesylates | Tertiary amines | Modification of steric and electronic properties, synthesis of catalysts and ligands. |
| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amines | Formation of C-N bonds with a variety of substituents, a key step in many pharmaceutical syntheses. |
| Buchwald-Hartwig Amination | Aryl halides or triflates, palladium catalyst, base | N-aryl oxepane amines | Construction of C-N bonds with aromatic systems, prevalent in many drug molecules. |
| Michael Addition | α,β-Unsaturated carbonyl compounds | β-Amino carbonyl compounds | Formation of new carbon-carbon bonds and introduction of further functionality. |
This table is illustrative and based on the general reactivity of secondary amines.
Development of Analytical Reagents and Methodologies for Chemical Characterization and Analysis
The chemical properties of this compound also suggest its potential utility in the development of novel analytical reagents and methodologies. The secondary amine can be derivatized to introduce chromophores or fluorophores, which would enable sensitive detection and quantification using techniques like HPLC-UV/Vis or fluorescence spectroscopy. nih.govthermofisher.comlibretexts.org This is particularly useful for the analysis of compounds that lack inherent chromophores.
Derivatization of the amine with a suitable chiral reagent could allow for the separation of enantiomers of other chiral molecules by forming diastereomeric derivatives that can be resolved using standard chromatographic techniques. Furthermore, the oxepane ring system could be functionalized to create selective ionophores for use in chemical sensors. The specific size and conformation of the oxepane ring might lead to selective binding of certain metal ions or small organic molecules. researchgate.netacs.orgmdpi.com
The development of chemosensors for the detection of specific analytes is a growing field. researchgate.netresearchgate.net A molecule like this compound could be incorporated into a larger sensor molecule where the amine acts as a binding site. Upon binding of an analyte, a conformational change or electronic perturbation could lead to a measurable signal, such as a change in color or fluorescence.
The following table outlines potential applications of this compound in analytical chemistry.
| Analytical Application | Methodology | Principle | Potential Advantages |
| Chromatographic Derivatization Agent | Pre- or post-column derivatization with this compound derivatives | Introduction of a UV-absorbing or fluorescent tag to the analyte for enhanced detection. | Improved sensitivity and selectivity in HPLC or other chromatographic methods. |
| Chiral Resolving Agent | Formation of diastereomeric derivatives | Reaction with a racemic mixture to form diastereomers that can be separated by chromatography. | Enables the quantification of enantiomeric excess of chiral compounds. |
| Component of a Chemical Sensor | Incorporation into a larger molecular structure (e.g., an ionophore or fluorophore) | The amine or a derivative acts as a recognition site for a specific analyte, leading to a detectable signal. | Potential for high selectivity and sensitivity in the detection of metal ions or organic molecules. |
| Standard for Method Development | Use as a model secondary cyclic amine | To optimize analytical methods for the detection and quantification of similar compounds in various matrices. | Helps in validating and troubleshooting analytical procedures for cyclic amines. |
This table presents potential applications based on the known roles of similar functionalized cyclic compounds in analytical chemistry.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Oxepan-4-amines
The construction of seven-membered rings like the oxepane (B1206615) core is an inherent synthetic challenge due to unfavorable entropic factors and potential transannular interactions associated with cyclization. researchgate.net Future research will prioritize the development of efficient, stereocontrolled, and atom-economical methods for synthesizing substituted oxepan-4-amines.
Key areas of exploration include:
Catalytic Asymmetric Cycloetherification: Building upon strategies for synthesizing smaller cyclic ethers, research into enantioselective cycloetherification to form oxepanes is a promising frontier. researchgate.net The development of novel chiral catalysts, such as cation-binding oligoEG catalysts, could enable the direct and stereocontrolled cyclization of linear precursors bearing a pre-installed amine or a precursor functional group. researchgate.net
Transition-Metal-Catalyzed Skeletal Remodeling: Innovative approaches that construct the oxepane ring from smaller, readily available starting materials are highly sought after. For instance, Rhodium(I)-catalyzed skeletal remodeling of cyclobutenone derivatives has been shown to produce substituted oxepanes. nih.gov Future work could adapt this strategy to incorporate nitrogen-containing functionalities, providing a novel entry to the oxepan-4-amine (B1602810) scaffold.
Ring-Closing Metathesis (RCM): RCM remains a powerful tool for the formation of medium-sized rings. thieme-connect.comrsc.org The design of new acyclic precursors containing both the required oxygen and nitrogen atoms, followed by RCM using advanced catalysts like Grubbs' or Schrock's, could provide a versatile route to a wide array of oxepan-4-amine derivatives. thieme-connect.com
Intramolecular C-O Bond Formation Strategies: Leveraging the inherent nucleophilicity of an oxygen atom to form the oxepane ring is a classic but evolving strategy. researchgate.net Future methods may focus on novel activation strategies, such as intramolecular epoxide ring-opening or Michael additions onto unsaturated systems, to achieve cyclization under mild conditions with high diastereoselectivity. csic.es
| Methodology | Catalyst/Reagent Type | Key Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Cycloetherification | Chiral Cation-Binding Catalysts, Lewis Acids | Direct formation of chiral products, high enantioselectivity. researchgate.net | Substrate scope limitations, catalyst sensitivity. |
| Skeletal Remodeling | Rhodium(I) Complexes | Access to complex scaffolds from simple precursors, novel bond formations. nih.gov | Mechanistic complexity, optimization of reaction conditions. |
| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's Catalysts | High functional group tolerance, predictable outcomes. thieme-connect.com | Synthesis of diene precursors, potential for competing pathways. |
| Intramolecular Michael Addition | Organocatalysts or Bases | Mild reaction conditions, formation of functionalized rings. csic.es | Control of stereocenters, precursor synthesis. |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms underpinning oxepane synthesis is crucial for optimizing existing methods and designing new ones. Future research will increasingly rely on a synergy between computational modeling and advanced experimental techniques to elucidate the intricate pathways of these transformations.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and clarify the roles of catalysts and additives in reactions like the Rh(I)-catalyzed skeletal remodeling. nih.gov This can help explain observed stereochemical outcomes and guide the rational design of more efficient catalysts.
In-Situ Spectroscopic Analysis: Techniques such as Reaction Progress Kinetic Analysis (RPKA) and in-situ IR/NMR spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. This information is invaluable for validating proposed mechanisms and identifying rate-limiting steps or catalyst deactivation pathways.
Additive and Ligand Mapping: A systematic approach to mapping the effect of various ligands and additives can rapidly expand the utility of a synthetic method while simultaneously providing mechanistic clues. nih.gov This strategy could be applied to existing oxepane syntheses to overcome limitations and uncover previously unknown mechanistic details regarding the role of each component in the reaction mixture. nih.gov Understanding how the amine functionality in an oxepan-4-amine precursor interacts with the catalyst or influences electronic effects during cyclization will be a key focus.
Expanded Applications in Emerging Areas of Chemical Sciences
The oxepane motif is a privileged scaffold found in a diverse range of biologically active marine natural products, which exhibit potent activities, including cytotoxicity against cancer cell lines. rsc.orgnih.gov This precedent strongly suggests that N-methyloxepan-4-amine and its derivatives are promising building blocks for medicinal chemistry and drug discovery.
Medicinal Chemistry Scaffolds: The incorporation of the this compound core into screening libraries could lead to the discovery of novel therapeutic agents. Its three-dimensional structure and the presence of a basic nitrogen atom make it an attractive scaffold for targeting proteins like kinases, proteases, and GPCRs. The oxepane ring can act as a bioisostere for other groups, potentially improving physicochemical properties such as solubility and metabolic stability. acs.orgresearchgate.net
Natural Product Synthesis: Many complex natural products feature the oxepane ring. nih.gov Developing synthetic routes to functionalized oxepan-4-amines will provide valuable chiral building blocks for the total synthesis of these molecules and their analogs, enabling further study of their biological activities.
Ligand Design: Polyhydroxylated oxepanes have been investigated as carbohydrate mimics and ligands for lectins, which are proteins involved in cellular recognition processes. uconn.edu this compound derivatives could be explored as ligands for other protein targets where specific hydrogen bonding and electrostatic interactions are key for binding.
| Compound Family | Source Organism | Reported Biological Activity |
|---|---|---|
| Sodwanones | Marine Sponges | Cytotoxic against various cancer cell lines (lung, ovarian, leukemia). nih.gov |
| Aplysistatin | Sea Hares (from red algae) | Antineoplastic activity. nih.gov |
| Sipholenols | Marine Sponges | Reversal of P-glycoprotein-mediated multi-drug resistance in cancer cells. nih.gov |
| Austalides | Marine-derived Fungi | Antibiotic and cytotoxic properties. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerate the discovery and development of new molecules like this compound. ijisae.org
Property Prediction: Machine learning (ML) models can be trained on existing chemical data to predict a wide range of properties for novel oxepane derivatives, including physicochemical characteristics (solubility, logP), ADME (absorption, distribution, metabolism, excretion) profiles, and potential biological activities. chemengineerkey.comschrodinger.com This allows for the rapid in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
Reaction Optimization and Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target oxepan-4-amine derivative. This can significantly reduce the experimental effort required for process development.
De Novo Molecular Design: Generative AI models can design entirely new oxepane-based molecules tailored to have a desired property profile. ijisae.org By providing the model with a target (e.g., a specific protein binding site) and a set of desired properties, these algorithms can propose novel, synthetically accessible structures for further investigation, pushing the boundaries of molecular design. youtube.comstanford.edu The integration of these AI/ML tools will undoubtedly expedite the journey from conceptualization to the realization of new functional molecules based on the oxepan-4-amine scaffold.
Q & A
Q. What are the recommended safety protocols for handling N-methyloxepan-4-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves prior to use and follow proper removal techniques to avoid skin contact .
- Engineering Controls: Handle in a fume hood to minimize inhalation risks. Ensure adequate ventilation in storage areas .
- First Aid Measures: For skin contact, wash immediately with soap and water. In case of eye exposure, flush with water for 15 minutes and seek medical attention. Never administer oral substances to unconscious individuals .
- Storage: Keep containers tightly sealed in a dry, cool environment (-20°C recommended for analogs like ethyl 4-ANPP hydrochloride) .
Q. How can researchers ensure reproducibility in the synthesis of this compound?
Methodological Answer:
- Detailed Documentation: Record all reaction conditions (temperature, solvent ratios, catalysts) and deviations. For example, analogs such as N-ethylpiperidin-4-amine require precise stoichiometric control .
- Reference Standards: Use high-purity starting materials (≥98%) and validate intermediates via HPLC or NMR. Cross-reference spectral data with databases like NIST Chemistry WebBook .
- Protocol Adherence: Follow established synthetic routes for related amines (e.g., piperidine derivatives), and cite modifications to existing methods .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography:
- HPLC/GC: Quantify purity using UV detection (λmax ~255 nm for aromatic analogs) and compare retention times with standards .
- Elemental Analysis: Validate empirical formulas (e.g., C11H23NO for hexyloxan-4-amine) to confirm synthesis accuracy .
Advanced Research Questions
Q. How should researchers design experiments to assess the potential formation of nitrosamine impurities in this compound under varying synthetic conditions?
Methodological Answer:
- Risk Assessment: Use questionnaires to evaluate raw material suppliers for contamination risks (e.g., presence of secondary amines or nitrosating agents) .
- Controlled Studies: Introduce nitrosating agents (e.g., nitrites) during synthesis and monitor impurity formation via LC-MS/MS. Compare results against EMA guidelines for acceptable limits .
- Stability Testing: Expose the compound to elevated temperatures and acidic/basic conditions to simulate degradation pathways .
Q. What methodologies are effective in resolving contradictory data regarding the stability of this compound in different solvent systems?
Methodological Answer:
- Iterative Analysis: Replicate experiments under identical conditions (e.g., solvent polarity, temperature) and document outliers. For example, discrepancies in shelf-life studies of ethyl 4-ANPP hydrochloride may arise from moisture exposure .
- Error Quantification: Calculate uncertainties in stability metrics (e.g., half-life) using standard deviations from triplicate trials .
- Advanced Characterization: Employ accelerated stability studies with LC-UV and kinetic modeling to predict degradation trends .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
Methodological Answer:
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism). Report IC50/EC50 values with 95% confidence intervals .
- Statistical Validation: Apply ANOVA for multi-group comparisons (e.g., efficacy across cell lines) and Tukey’s post-hoc test to control Type I errors .
- Data Transparency: Include raw datasets in supplementary materials and disclose normalization methods (e.g., baseline correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
